2'-Deoxyguanosine 5'-Triphosphate TEA Salt

Description

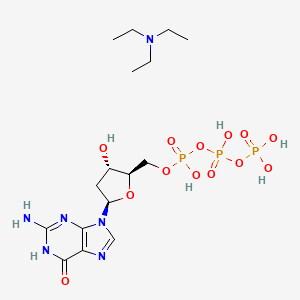

2’-Deoxyguanosine 5’-Triphosphate TEA Salt is a nucleotide analog that plays a crucial role in the synthesis of DNA. It consists of a guanine nucleobase attached to a deoxyribose sugar, which is further linked to a chain of three phosphate residues. This compound is essential for various biochemical processes, particularly in the field of molecular biology, where it is used in DNA sequencing, polymerase chain reactions (PCR), and other DNA polymerase-based techniques .

Properties

Molecular Formula |

C16H31N6O13P3 |

|---|---|

Molecular Weight |

608.4 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |

InChI |

InChI=1S/C10H16N5O13P3.C6H15N/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;1-4-7(5-2)6-3/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);4-6H2,1-3H3/t4-,5+,6+;/m0./s1 |

InChI Key |

JSHITQMIHMFGPO-FPKZOZHISA-N |

Isomeric SMILES |

CCN(CC)CC.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

CCN(CC)CC.C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine 5’-Triphosphate TEA Salt typically involves the phosphorylation of 2’-deoxyguanosine. The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the selective phosphorylation of the 5’-hydroxyl group. The final step involves the deprotection of the hydroxyl groups to yield the desired triphosphate compound .

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine 5’-Triphosphate TEA Salt involves large-scale chemical synthesis using automated synthesizers. These machines are capable of performing multiple steps of the synthesis process, including protection, phosphorylation, and deprotection, in a highly controlled environment. The use of automated synthesizers ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine 5’-Triphosphate TEA Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2’-Deoxyguanosine 5’-Triphosphate TEA Salt can lead to the formation of 8-oxo-2’-deoxyguanosine triphosphate, a common oxidative damage product in DNA .

Scientific Research Applications

2’-Deoxyguanosine 5’-Triphosphate TEA Salt has a wide range of applications in scientific research, including:

Mechanism of Action

2’-Deoxyguanosine 5’-Triphosphate TEA Salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The compound is incorporated into the growing DNA strand by forming complementary base pairs with cytosine. This process is facilitated by the enzyme’s active site, which catalyzes the formation of phosphodiester bonds between the nucleotide and the existing DNA strand . The molecular targets involved in this process include nucleoside diphosphate kinase and anaerobic ribonucleoside-triphosphate reductase .

Comparison with Similar Compounds

Similar Compounds

2’-Deoxyadenosine 5’-Triphosphate: Another nucleotide analog used in DNA synthesis and repair.

Guanosine 5’-Triphosphate: A ribonucleotide involved in RNA synthesis.

2’-Deoxycytidine 5’-Triphosphate: A nucleotide analog used in DNA synthesis and repair.

Uniqueness

2’-Deoxyguanosine 5’-Triphosphate TEA Salt is unique due to its specific role in DNA synthesis and its ability to form stable base pairs with cytosine. This property makes it indispensable in various molecular biology techniques, particularly those involving DNA amplification and sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.